molecular formula C14H10N2O B14221926 Dibenz[cd,g]indazol-6-ol, 1,2-dihydro-

Dibenz[cd,g]indazol-6-ol, 1,2-dihydro-

Cat. No.: B14221926
M. Wt: 222.24 g/mol
InChI Key: BRKXAADNUXOTJZ-UHFFFAOYSA-N
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Description

Dibenz[cd,g]indazol-6-ol, 1,2-dihydro- is a heterocyclic compound with the molecular formula C14H10N2O and a molecular weight of 222.24 g/mol. This compound is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibenz[cd,g]indazol-6-ol, 1,2-dihydro- typically involves the formation of the indazole core followed by functionalization at specific positions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions . Transition metal-catalyzed reactions and reductive cyclization reactions are also employed in the synthesis of indazole derivatives .

Industrial Production Methods

Industrial production of Dibenz[cd,g]indazol-6-ol, 1,2-dihydro- may involve optimized synthetic schemes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to meet the demands of large-scale production .

Chemical Reactions Analysis

Types of Reactions

Dibenz[cd,g]indazol-6-ol, 1,2-dihydro- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce nitro groups to amines.

    Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce halogens or other functional groups .

Scientific Research Applications

Dibenz[cd,g]indazol-6-ol, 1,2-dihydro- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Dibenz[cd,g]indazol-6-ol, 1,2-dihydro- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Indazole: A structurally related compound with similar biological activities.

    Benzpyrazole: Another nitrogen-containing heterocycle with diverse applications.

    Isoindazone: Known for its medicinal properties

Uniqueness

Dibenz[cd,g]indazol-6-ol, 1,2-dihydro- stands out due to its unique structural features and specific functional groups, which contribute to its distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .

Properties

Molecular Formula

C14H10N2O

Molecular Weight

222.24 g/mol

IUPAC Name

14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,8,10,12-heptaen-8-ol

InChI

InChI=1S/C14H10N2O/c17-14-9-5-2-1-4-8(9)13-12-10(14)6-3-7-11(12)15-16-13/h1-7,15-17H

InChI Key

BRKXAADNUXOTJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=C2O)C=CC=C4NN3

Origin of Product

United States

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